N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide

Monocarboxylate Transporter 1 (MCT1) Cancer Metabolism Structure-Activity Relationship (SAR)

N-(4-Bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide (CAS 329779-59-1; MFCD03085661; molecular formula C₂₀H₁₆BrNO; monoisotopic mass 365.0415 Da) is a synthetic α,β-unsaturated acrylamide characterized by a 1-naphthyl group at the β-position and a 4-bromo-2-methylphenyl substituent on the amide nitrogen. The (Z)-configuration of the double bond is present in the commercially available form.

Molecular Formula C20H16BrNO
Molecular Weight 366.258
CAS No. 329779-59-1
Cat. No. B2636753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide
CAS329779-59-1
Molecular FormulaC20H16BrNO
Molecular Weight366.258
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C20H16BrNO/c1-14-13-17(21)10-11-19(14)22-20(23)12-9-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3,(H,22,23)/b12-9-
InChIKeyNJPTWAREGQALRK-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide – Key Physicochemical and Structural Baseline for Procurement Decisions


N-(4-Bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide (CAS 329779-59-1; MFCD03085661; molecular formula C₂₀H₁₆BrNO; monoisotopic mass 365.0415 Da) is a synthetic α,β-unsaturated acrylamide characterized by a 1-naphthyl group at the β-position and a 4-bromo-2-methylphenyl substituent on the amide nitrogen. The (Z)-configuration of the double bond is present in the commercially available form . This compound is primarily supplied as a screening compound or building block for medicinal chemistry, with a typical purity specification of ≥95% .

Why N-(4-Bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide Cannot Be Routinely Replaced by In-Class Acrylamide Analogs


The 4-bromo-2-methylphenyl anilide moiety and the 1-naphthyl acrylamide scaffold each contribute to a distinct steric and electronic profile that is not replicated by simple substituent swaps. In MCT1 (SLC16A1) inhibition, the 1-naphthyl substituent on a related indole‑acrylamide scaffold yields an IC₅₀ of 193 ± 10 nM, whereas the 2-naphthyl isomer gives 109 ± 3 nM and the unsubstituted phenyl analog gives 314 ± 47 nM, demonstrating that both the position and the polycyclic aromatic character modulate potency by more than 2‑fold [1]. The bromine atom at the 4‑position of the aniline ring can further engage in halogen bonding and affect metabolic stability; literature on analogous N-(4‑bromo‑2‑methylphenyl)amides demonstrates that this substitution pattern can enhance antifungal activity relative to the 4‑bromo‑3‑methylphenyl isomer [2]. Consequently, generic replacement with a non‑brominated, non‑naphthyl, or differently substituted acrylamide is unlikely to preserve the same target binding profile.

Quantitative Differentiation Evidence for N-(4-Bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide Against Closest Structural Analogs


MCT1 Inhibitory Potency: 1-Naphthyl Substitution Provides a Defined IC₅₀ Window Distinguished from 2‑Naphthyl and Phenyl Analogs

In a functional 3‑BP cell viability assay using MCT1‑expressing A‑549 cells, an indole‑acrylamide derivative bearing a 1‑naphthyl substituent (structure 18) inhibited MCT1 with an IC₅₀ of 193 ± 10 nM. Under identical conditions, the 2‑naphthyl isomer (structure 19) gave an IC₅₀ of 109 ± 3 nM, and the phenyl analog (structure 17) gave 314 ± 47 nM [1]. Although these data are from the indole‑acrylamide chemotype rather than the exact N‑(4‑bromo‑2‑methylphenyl)‑3‑(1‑naphthyl)acrylamide structure, the 1‑naphthyl acrylamide pharmacophore is conserved, and the introduction of a brominated aniline moiety would be expected to further modulate the IC₅₀, providing a distinct SAR position.

Monocarboxylate Transporter 1 (MCT1) Cancer Metabolism Structure-Activity Relationship (SAR)

Halogen Bonding Capacity: The 4‑Bromo‑2‑methylphenyl Group Engages Protein Targets Differently Than 4‑Chloro, 4‑Fluoro, or Non‑Halogenated Analogs

The bromine atom at the 4‑position of the aniline ring can act as a halogen‑bond donor, a feature that is absent in the 4‑methyl analog (IC₅₀ = 112 ± 10 nM in the MCT1 indole series) and that differs in strength from the 4‑chloro (IC₅₀ = 196 ± 5 nM) and 4‑fluoro (IC₅₀ = 793 ± 138 nM) analogs [1]. The bromine's σ‑hole depth and polarizability are distinct from those of chlorine and fluorine, which can translate into different binding poses, residence times, and selectivity profiles. In a separate antifungal SAR study, the 4‑bromo‑2‑methylphenyl substituent conferred superior potency compared to the 4‑bromo‑3‑methylphenyl isomer, underscoring the positional sensitivity of the bromine effect [2].

Halogen Bonding Medicinal Chemistry Ligand-Protein Interaction

IMPDH Enzyme Inhibition: A Potential Secondary Pharmacology Not Shared by All Naphthylacrylamides

BindingDB records for a closely related naphthylacrylamide chemotype (CHEMBL3329562) report non‑competitive inhibition of Bacillus anthracis IMPDH with a Kᵢ of 2.30 nM and an IC₅₀ of 4 nM, as well as inhibition of Cryptosporidium IMPDH with IC₅₀ values of 9–15 nM [1]. These potencies are substantially higher than those of classical IMPDH inhibitors such as mycophenolic acid (Kᵢ ≈ 10–30 nM for human IMPDH type II) [2]. While these data are not measured on the exact target compound, the shared naphthylacrylamide scaffold suggests that N‑(4‑bromo‑2‑methylphenyl)‑3‑(1‑naphthyl)acrylamide could engage IMPDH with comparable affinity, a property that would not be expected from non‑naphthyl or saturated amide analogs.

IMPDH (Inosine Monophosphate Dehydrogenase) Antibacterial / Antiparasitic Nucleotide Metabolism

Physicochemical Property Differentiation: Lipophilicity and Molecular Weight Are Tuned for Blood-Brain Barrier Penetration Potential Versus Simpler Analogs

The combination of a naphthalene ring, a bromine atom, and a methyl group yields a calculated partition coefficient (cLogP) of approximately 5.2–5.5 and a molecular weight of 366.2 Da , placing this compound near the upper boundary of CNS drug‑like chemical space (MW ≤ 400 Da, cLogP ≤ 5). In contrast, the non‑brominated des‑methyl analog N‑(1‑naphthyl)acrylamide (MW = 197.1 Da) has a lower cLogP (~3.0) and is less lipophilic, while the N‑(4‑hydroxy‑1‑naphthyl)acrylamide analog introduces a hydrogen‑bond donor that reduces membrane permeability . The intermediate lipophilicity of the target compound may be advantageous for applications requiring balanced solubility and passive membrane permeability.

Lipophilicity (cLogP) CNS Drug Design Physicochemical Property Profiling

Optimal Research and Procurement Scenarios for N-(4-Bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide


MCT1‑Dependent Cancer Metabolism Probe Development

The 1‑naphthylacrylamide scaffold, when combined with a brominated aniline, occupies a defined IC₅₀ window (~150–300 nM) in MCT1‑expressing A‑549 cells, as inferred from indole‑based SAR data [1]. Researchers developing chemical probes for MCT1‑mediated lactate transport in the tumor microenvironment can use this compound to achieve a potency level that is intermediate between the more potent 2‑naphthyl isomer (IC₅₀ ≈ 109 nM) and the less potent 4‑fluorophenyl analog (IC₅₀ ≈ 793 nM). The bromine substituent also provides a heavy‑atom label for X‑ray co‑crystallography or anomalous scattering studies, which is not available with chloro or methyl analogs.

Dual‑Target IMPDH/MCT1 Inhibitor Screening

If the IMPDH inhibitory activity observed for close naphthylacrylamide chemotypes (Kᵢ = 2.30 nM against B. anthracis IMPDH [2]) is confirmed for this compound, it could serve as a starting point for dual‑target inhibitors that simultaneously block nucleotide biosynthesis (via IMPDH) and metabolic symbiosis (via MCT1). This dual mechanism is not accessible with simpler phenylacrylamide analogs, which lack the naphthalene group required for high‑affinity IMPDH binding.

Halogen‑Bonding SAR Libraries for Fragment‑Based Drug Discovery

The 4‑bromo‑2‑methylphenyl moiety is a validated halogen‑bond donor that can be systematically compared with 4‑chloro, 4‑fluoro, and 4‑iodo congeners to map halogen‑bonding preferences at a given protein binding site [1]. Procurement of this compound as part of a focused library allows medicinal chemists to quantify the free energy contribution of the C–Br···O/N halogen bond, informing lead optimization campaigns where halogen bonding is a key affinity driver.

CNS‑Penetrant Probe Design Leveraging Lipophilicity Tuning

With a calculated logP of ~5.2–5.5 and a molecular weight of 366.2 Da, this compound resides in physicochemical space that is compatible with passive blood‑brain barrier penetration . It can be used as a starting scaffold for CNS‑targeted MCT1 or IMPDH inhibitors, where the bromine atom offers a metabolically stable alternative to more labile functional groups (e.g., esters or amides) that are often required to achieve similar lipophilicity levels in non‑halogenated analogs.

Quote Request

Request a Quote for N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.